5-(2-Methylpropyl)nonane
Overview
Description
5-(2-Methylpropyl)nonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C13H28 and a molecular weight of 184.36 g/mol . This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. Alkanes are known for their stability and are often used as reference compounds in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropyl)nonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of nonane with 2-methylpropyl halides under the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like tetrahydrofuran or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes. The process often employs metal catalysts such as palladium or platinum supported on carbon. The reaction conditions include high pressure and temperature to ensure complete hydrogenation and high yield of the desired alkane .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylpropyl)nonane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: Zeolite catalysts, high temperature and pressure.
Major Products Formed:
Halogenation: Haloalkanes such as 5-(2-methylpropyl)nonyl chloride.
Combustion: Carbon dioxide and water.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
5-(2-Methylpropyl)nonane has various applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)nonane in biological systems involves its interaction with lipid membranes and enzymes. As a hydrophobic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and function. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Nonane: A straight-chain alkane with the molecular formula C9H20.
2-Methylpropane: A branched alkane with the molecular formula C4H10.
5-(1,1-Dimethylethyl)nonane: Another branched alkane similar in structure to 5-(2-Methylpropyl)nonane.
Uniqueness: this compound is unique due to its specific branching pattern, which affects its physical and chemical properties. This branching can influence its boiling point, density, and reactivity compared to its straight-chain and differently branched counterparts .
Properties
IUPAC Name |
5-(2-methylpropyl)nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12-13H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOXMOQVMZTXOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338020 | |
Record name | 5-Isobutylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62185-53-9 | |
Record name | 5-Isobutylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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